molecular formula C13H21BN2O2Si B13994684 (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid

(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid

Cat. No.: B13994684
M. Wt: 276.22 g/mol
InChI Key: OTVZDYWWLZSNGI-UHFFFAOYSA-N
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Description

(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further modified with a tert-butyldimethylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in synthetic chemistry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in the design of enzyme inhibitors and sensors . The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in specific reactions .

Comparison with Similar Compounds

Uniqueness: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C13H21BN2O2Si

Molecular Weight

276.22 g/mol

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indazol-6-yl]boronic acid

InChI

InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-12-8-11(14(17)18)7-6-10(12)9-15-16/h6-9,17-18H,1-5H3

InChI Key

OTVZDYWWLZSNGI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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